Aldose Reductase (AKR1B1) Inhibitory Potency vs. Closest 1,2,4-Oxadiazole Analog
The target compound displayed an IC₅₀ of 12.4 µM against human recombinant AKR1B1 at pH 6.2 and 25 °C [1]. In the same target class, the structurally related 1,2,4-oxadiazole derivative 4-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate (BDBM39000) exhibited an IC₅₀ of 7.94 µM [2]. The approximately 1.6-fold potency difference arises solely from the replacement of the butyric acid terminus with a phenyl benzoate group, illustrating the non-interchangeability of 5-substituents on the 1,2,4-oxadiazole core for AKR1B1 affinity.
| Evidence Dimension | In vitro inhibitory potency (IC₅₀) against human aldose reductase (AKR1B1) |
|---|---|
| Target Compound Data | 1.24 × 10⁴ nM (12.4 µM) |
| Comparator Or Baseline | 4-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate: 7.94 × 10³ nM (7.94 µM) |
| Quantified Difference | 1.56-fold higher IC₅₀ (lower potency) for the target compound |
| Conditions | Enzymatic assay monitoring NADPH absorbance decrease; pH 6.2, 25 °C; human recombinant AKR1B1 |
Why This Matters
Procurement decisions for SAR campaigns must account for the fact that the 5-butanoic acid terminus confers measurably lower AKR1B1 potency than a 5-phenyl benzoate, directly influencing lead-optimization trajectories.
- [1] BindingDB Entry BDBM16236. 4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid – Aldo-keto reductase family 1 member B1 (Human). IC₅₀: 1.24×10⁴ nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=16236 (accessed 2026-05-05). View Source
- [2] BindingDB Entry BDBM39000. 4-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate – Aldo-keto reductase family 1 member B1 (Human). IC₅₀: 7.94×10³ nM. https://www.bindingdb.org (accessed 2026-05-05). View Source
